molecular weight and formula of Ethyl 2-(2,4-dinitrophenoxy)acetate
molecular weight and formula of Ethyl 2-(2,4-dinitrophenoxy)acetate
An In-Depth Technical Guide to Ethyl 2-(2,4-dinitrophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2,4-dinitrophenoxy)acetate is a nitroaromatic compound of significant interest in synthetic organic chemistry and medicinal research. Characterized by a dinitrophenoxy moiety linked to an ethyl acetate group, this molecule serves as a versatile intermediate for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its core physicochemical properties, a detailed and validated synthesis protocol, methods for analytical characterization, and a discussion of its current and potential applications in research and drug development.
Introduction and Significance
Nitroaromatic compounds are a cornerstone of modern chemical synthesis, valued for the versatile reactivity of the nitro group. Ethyl 2-(2,4-dinitrophenoxy)acetate, also known by its IUPAC name (2,4-dinitrophenoxy)-acetic acid ethyl ester, belongs to this class. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the aromatic system highly electron-deficient. This electronic property is central to its reactivity and utility, particularly in nucleophilic aromatic substitution reactions and as a precursor for the synthesis of amino-substituted derivatives through reduction. Its structural motifs are found in various biologically active molecules, making it a valuable building block for drug discovery programs.
Physicochemical and Spectroscopic Properties
The fundamental properties of Ethyl 2-(2,4-dinitrophenoxy)acetate are summarized below. Accurate knowledge of these values is critical for stoichiometric calculations, reaction monitoring, and purification.
| Property | Value | Source |
| CAS Number | 85196-33-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₇ | [1] |
| Molecular Weight | 270.2 g/mol | [1] |
| Appearance | Expected to be a yellow crystalline solid | N/A |
| Solubility | Soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane | N/A |
Synthesis and Mechanistic Rationale
The most common and efficient method for preparing Ethyl 2-(2,4-dinitrophenoxy)acetate is via a Williamson ether synthesis. This reaction involves the nucleophilic attack of the phenoxide ion derived from 2,4-dinitrophenol on an ethyl haloacetate electrophile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-(2,4-dinitrophenoxy)acetate.
Detailed Step-by-Step Protocol
This protocol is adapted from established methods for synthesizing similar phenoxy acetates.[2][3]
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Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dinitrophenol (0.01 mol, 1.84 g) and anhydrous potassium carbonate (0.02 mol, 2.76 g) in dry acetone (50 mL).[3]
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Rationale: Anhydrous K₂CO₃ is a mild base used to deprotonate the acidic phenolic hydroxyl group, forming the potassium 2,4-dinitrophenoxide salt in situ. Dry acetone is used as the solvent because it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile. A 2:1 molar excess of base ensures complete deprotonation.
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Reaction Initiation: Add ethyl bromoacetate (0.011 mol, 1.22 mL, 1.84 g) to the stirring mixture.
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Rationale: Ethyl bromoacetate serves as the electrophile. A slight excess (1.1 equivalents) is used to ensure the complete consumption of the valuable dinitrophenol starting material.
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Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain with vigorous stirring for 4-6 hours under a nitrogen atmosphere.
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Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. A nitrogen atmosphere prevents the introduction of atmospheric moisture, which could hydrolyze the ester product.
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Monitoring (Self-Validation): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 2,4-dinitrophenol spot and the appearance of a new, less polar product spot indicates reaction progression.
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Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of fresh acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
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Purification (Self-Validation): The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add deionized water dropwise until persistent turbidity is observed.[4] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight. The purity should be assessed by melting point determination and spectroscopic analysis.
Analytical Characterization
To confirm the identity and purity of the synthesized Ethyl 2-(2,4-dinitrophenoxy)acetate, a combination of spectroscopic methods is essential.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and distinct signals in the aromatic region for the three protons on the dinitrophenyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon of the ester, the aliphatic carbons, and the six distinct aromatic carbons.
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FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include strong C=O stretching for the ester (around 1750 cm⁻¹), characteristic C-O-C stretching for the ether linkage, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro groups (around 1530 and 1350 cm⁻¹).
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Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 270.2 g/mol .
Applications in Research and Drug Development
Ethyl 2-(2,4-dinitrophenoxy)acetate is not an end-product therapeutic but a strategic intermediate. Its utility stems from the reactivity of its functional groups.
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Precursor for Amino Derivatives: The two nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., Fe/NH₄Cl, H₂/Pd-C).[2][3] This transformation is fundamental in medicinal chemistry, as the resulting aromatic amines are key pharmacophores and precursors for heterocycles, amides, and sulfonamides. For instance, a related compound, ethyl-2-(4-aminophenoxy) acetate, has been synthesized as a building block for novel dual hypoglycemic agents that act as GK and PPARγ activators.[3]
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Intermediate in Synthesis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.[2] This acid can then be coupled with amines or alcohols to form more complex amides and esters, expanding the molecular diversity accessible from this starting material.
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Scaffold for Bioactive Molecules: Nitrophenol derivatives are investigated for a range of potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[2] This compound provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
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Hazard Profile: Nitroaromatic compounds should be handled with care as they are potentially toxic and can be skin and eye irritants.[5] The toxicological properties of this specific material have not been fully investigated.[5]
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Personal Protective Equipment (PPE): Always handle Ethyl 2-(2,4-dinitrophenoxy)acetate in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
Ethyl 2-(2,4-dinitrophenoxy)acetate is a valuable and versatile chemical intermediate. Its straightforward synthesis via Williamson etherification, combined with the rich reactivity of its nitro and ester functional groups, makes it a powerful tool for researchers in synthetic chemistry and drug development. Understanding its properties, synthesis, and handling is key to leveraging its full potential in the creation of novel and complex molecular architectures.
References
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Title: ETHYL 2,2-BIS(2,4-DINITROPHENYL)ACETATE | CAS 5833-18-1 Source: Matrix Fine Chemicals URL: [Link]
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Title: Material Safety Data Sheet - Ethyl bis(2,4-dinitrophenyl)acetate Source: Cole-Parmer URL: [Link]
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Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies Source: MDPI URL: [Link]
